molecular formula C8H11F3O4Se B14266751 Diethyl [(trifluoromethyl)selanyl]propanedioate CAS No. 137947-02-5

Diethyl [(trifluoromethyl)selanyl]propanedioate

Cat. No.: B14266751
CAS No.: 137947-02-5
M. Wt: 307.14 g/mol
InChI Key: XNMALUFNBHQXME-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(trifluoromethyl)selanyl]propanedioate typically involves the generation of trifluoromethylselenyl chloride (CF₃SeCl) in situ, which is then used in various reactions. One efficient method is a one-pot strategy where CF₃SeCl is generated and used directly in cross-coupling reactions with aromatic and heteroaromatic boronic acids. This method employs a stoichiometric amount of copper and yields moderate results .

Industrial Production Methods

the one-pot strategy mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and scaling of reagents .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(trifluoromethyl)selanyl]propanedioate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides or selenones, while reduction could produce simpler organoselenium compounds .

Scientific Research Applications

Diethyl [(trifluoromethyl)selanyl]propanedioate has several scientific research applications, including:

Mechanism of Action

The mechanism by which diethyl [(trifluoromethyl)selanyl]propanedioate exerts its effects involves the interaction of the trifluoromethylselenyl group with various molecular targets. The high lipophilicity of the CF₃Se group allows it to permeate cell membranes easily, potentially interacting with intracellular targets. The exact molecular pathways are still under investigation, but the compound’s unique electronic properties play a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    Diethyl [(trifluoromethyl)thio]propanedioate (CF₃S): Similar in structure but contains sulfur instead of selenium.

    Diethyl [(trifluoromethyl)oxy]propanedioate (CF₃O): Contains oxygen instead of selenium, with different electronic properties.

Uniqueness

Diethyl [(trifluoromethyl)selanyl]propanedioate is unique due to the presence of selenium, which imparts distinct electronic and physicochemical properties compared to its sulfur and oxygen analogs. The CF₃Se group has a higher lipophilicity and different reactivity, making it valuable for specific applications where these properties are advantageous .

Properties

CAS No.

137947-02-5

Molecular Formula

C8H11F3O4Se

Molecular Weight

307.14 g/mol

IUPAC Name

diethyl 2-(trifluoromethylselanyl)propanedioate

InChI

InChI=1S/C8H11F3O4Se/c1-3-14-6(12)5(7(13)15-4-2)16-8(9,10)11/h5H,3-4H2,1-2H3

InChI Key

XNMALUFNBHQXME-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)[Se]C(F)(F)F

Origin of Product

United States

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